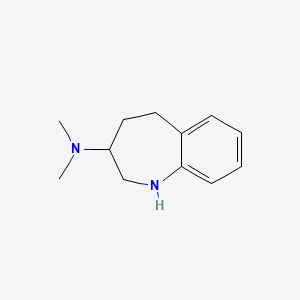
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a chemical compound with the CAS Number: 933730-65-5 . It has a molecular weight of 190.29 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine . The InChI Code is 1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been explored for its potential in anticancer therapy. It’s been found that derivatives of tetrahydro-1H-benzazepine exhibit significant antiproliferative activity against various cancer cell lines. By introducing alkyl or aralkyl and a sulfonyl group, researchers have designed novel compounds that show moderate to excellent antiproliferative activity, with some derivatives showing IC50 values lower than 30μM .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a versatile solvent for N-alkylation of amines and O-alkylation of aldoses. It’s also used in the synthesis of poly(aryl ethers) and as a urea solvent in the synthesis of pyrazoles by cyclocondensation . This highlights its role in facilitating various chemical reactions that are pivotal in drug design and synthesis.
Drug Design
The compound’s derivatives are utilized in drug design, particularly in the optimization of drug-receptor interactions. Molecular docking studies have revealed the binding orientations of synthesized compounds in the active site of target proteins, which is crucial for designing effective drugs .
Peptide Synthesis
It finds application in peptide synthesis due to its properties as a liquid solvent. Its high boiling point and ability to dissolve a wide range of substances make it suitable for synthesizing complex peptides .
Biochemistry Research
In biochemistry, the compound is used as a polar aprotic solvent, which is essential for various enzymatic and non-enzymatic reactions. Its stability and solubility properties make it an ideal candidate for biochemical assays and research .
Clinical Trials
Although no direct information on clinical trials was found, the compound’s involvement in drug synthesis and medicinal chemistry implies its potential progression into clinical trial phases for drug development .
Pharmacology
The compound’s role in pharmacology is linked to its use as a solvent and intermediate in the synthesis of various pharmacologically active molecules. Its derivatives are being studied for their therapeutic properties, including anti-inflammatory and analgesic activities .
Safety And Hazards
The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Propiedades
IUPAC Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDJMBBVBQZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

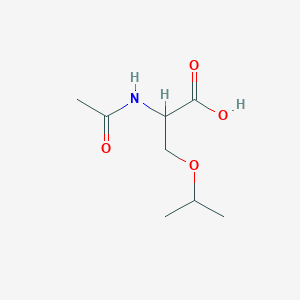
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)

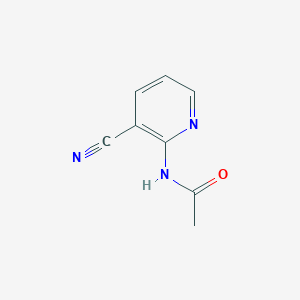
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2991405.png)
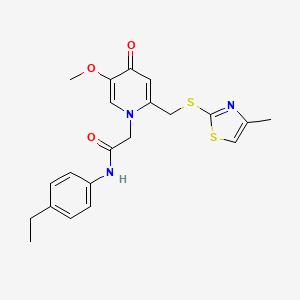
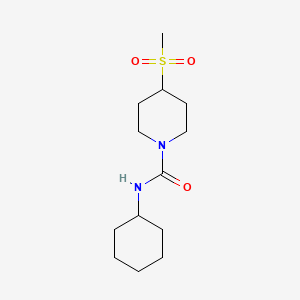
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)
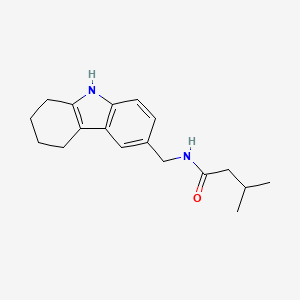
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2991411.png)
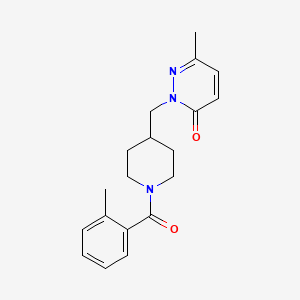
![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)